molecular formula C17H16N2O B585073 Benzyl-3-propenyloxy-1H-indazole CAS No. 25854-83-5

Benzyl-3-propenyloxy-1H-indazole

Número de catálogo: B585073
Número CAS: 25854-83-5
Peso molecular: 264.328
Clave InChI: QWJCYGTWNYUCFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl-3-propenyloxy-1H-indazole (CAS 25854-83-5) is a synthetic indazole derivative with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . Structurally, it consists of an indazole core substituted at the 1-position with a benzyl group and at the 3-position with a propenyloxy chain (allyloxy group).

Key properties include:

  • CAS Number: 25854-83-5
  • Molecular Formula: C₁₇H₁₆N₂O
  • Molecular Weight: 264.32 g/mol
  • Synonyms: None explicitly listed in the evidence.

Actividad Biológica

Benzyl-3-propenyloxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H16N2OC_{17}H_{16}N_{2}O and a molecular weight of approximately 224.26 g/mol. The compound exhibits good bioavailability, which is crucial for its potential therapeutic applications.

Target Interactions:
this compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition: Indazole derivatives, including this compound, can inhibit specific enzymes involved in cancer and inflammatory pathways.
  • Receptor Modulation: The compound may modulate receptor activity, influencing cellular responses to various stimuli.
  • Ion Channel Interaction: It can affect ion channel activity, which is vital in numerous physiological processes.

Anticancer Activity

Research indicates that indazole derivatives possess significant anticancer properties. For instance, studies have shown that certain indazole compounds inhibit the growth of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One derivative demonstrated an IC50 value of 5.15 µM against the K562 cell line, showcasing its potential as an anticancer agent .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Selectivity (Normal Cells)
This compoundK5625.1533.2
Compound 6oA549TBDTBD
Compound NV6PC-3TBDTBD

Antimicrobial and Antiprotozoal Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated activity against Leishmania species, with some compounds showing effectiveness comparable to standard treatments like amphotericin B. Electron microscopy confirmed structural damage to the parasites, indicating a potential for developing new antileishmanial agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Oral Bioavailability: Approximately 50% across various compounds tested.
  • Blood-Brain Barrier Penetration: The compound shows a penetration rate around 39%, indicating potential central nervous system activity.

Table 2: Pharmacokinetic Properties

PropertyValue (%)
Oral Bioavailability50.3
Blood-Brain Barrier Penetration39.3

Case Studies and Research Findings

Numerous studies have explored the biological activities of indazole derivatives:

  • Antileishmanial Activity: A study evaluated the efficacy of several indazole derivatives against Leishmania species, with promising results indicating potential for further development in treating leishmaniasis .
  • Cancer Cell Line Studies: Various compounds were tested against multiple cancer cell lines, revealing significant inhibitory effects and suggesting that structural modifications could enhance their efficacy and selectivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl-3-propenyloxy-1H-indazole, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts cyclization or copper-catalyzed intramolecular C-N bond formation using 2-halobenzoic acids and hydrazines. For derivatives, aroylation or alkylation steps under dry conditions (e.g., Et₃N, CH₂Cl₂, or DMF) are critical. For example, Scheme 1 in outlines a multi-step process using SOCl₂, THF, and reflux conditions to achieve intermediates. Yield optimization requires precise stoichiometry, inert atmospheres, and temperature control (e.g., 0°C to reflux). Purity can be enhanced via column chromatography or recrystallization .

Q. Which characterization techniques are essential for verifying the structure and purity of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography () resolves stereochemistry and hydrogen-bonding patterns (e.g., CIF files for crystal structures).
  • LCMS () confirms molecular weight (e.g., m/z=410 [M+H]⁺) and purity (>98%).
  • NMR (¹H/¹³C) identifies substituent positions and monitors reaction progress.
  • HPLC ensures purity, particularly for analogs with bioactivity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Controls : Adhere to TWA (time-weighted average) limits and use fume hoods. Skin exposure must be minimized ( , Section 8).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., -OCH₃, -NO₂) at positions 3 or 7 to modulate solubility and target binding.
  • Bioassays : Use kinase inhibition assays or cGMP activation studies () to evaluate potency.
  • Computational Modeling : Perform docking simulations (e.g., AutoDock) to predict interactions with targets like soluble guanylate cyclase .

Q. How should researchers resolve contradictions in toxicity data for this compound derivatives?

  • Methodological Answer :

  • Data Gaps : Note that persistence, bioaccumulation, and endocrine disruption data are unavailable ( , Sections 12.3–12.7).
  • Mitigation Strategies :
  • Conduct in vitro assays (e.g., Ames test for mutagenicity).
  • Use Daphnia magna or zebrafish models for ecotoxicity screening.
  • Cross-reference REACH compliance ( ) to identify regulatory requirements .

Q. What methodologies are recommended for assessing the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Studies : Perform OECD 301/302 tests to evaluate biodegradability in soil/water.
  • Mobility Analysis : Use HPLC-MS to track compound migration in soil columns.
  • PBT/vPvB Assessment : Apply QSAR models to predict persistence and bioaccumulation potential if experimental data are lacking .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare Benzyl-3-propenyloxy-1H-indazole with four structurally related indazole derivatives, focusing on molecular features, safety profiles, and pharmacological data.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) 3-Position Substituent Key Properties
This compound 25854-83-5 C₁₇H₁₆N₂O 264.32 Propenyloxy (allyloxy) Limited safety/pharmacology data; structural simplicity .
1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole 47448-66-8 C₂₁H₂₇N₃O 337.46 Diethylamino-propoxy Causes serious eye irritation (H319); stable under normal conditions .
1-Benzyl-3-hydroxy-1H-indazole 2215-63-6 C₁₄H₁₂N₂O 224.26 Hydroxyl (-OH) Higher polarity due to -OH group; used as a synthetic intermediate .
1-Benzyl-3-(chloromethyl)-1H-indazole 131427-22-0 C₁₅H₁₃ClN₂ 256.73 Chloromethyl (-CH₂Cl) Reactive chloromethyl group; potential alkylating agent .
1-Benzyl-3-(3-dimethylaminopropoxy)-1H-indazole Not provided C₁₉H₂₃N₃O 309.41 Dimethylaminopropoxy Studied for pharmacological activity (e.g., anti-inflammatory effects) .

Structural and Functional Differences

  • The hydroxyl group (CAS 2215-63-6) enhances polarity, likely improving aqueous solubility compared to the hydrophobic propenyloxy chain .
  • Pharmacological Implications: The dimethylaminopropoxy derivative (C₁₉H₂₃N₃O) has demonstrated anti-inflammatory activity in preclinical studies, suggesting that aminoalkyloxy chains enhance bioactivity . The chloromethyl analog’s reactivity may limit its therapeutic use but could be valuable in prodrug design or covalent inhibitor development .

Propiedades

IUPAC Name

1-benzyl-3-prop-2-enoxyindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCYGTWNYUCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700855
Record name 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25854-83-5
Record name 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.